4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Overview
Description
4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an allylthio group, an isopropoxyphenyl group, and a phenyl group attached to the triazole ring
Preparation Methods
The synthesis of 4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions using allylthiol and suitable leaving groups.
Attachment of the Isopropoxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate phenyl and isopropoxyphenyl derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its activity against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and inhibit certain enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides: These compounds have similar structural features but differ in their functional groups and specific applications.
3-(4-isopropoxyphenyl)butanoic acid: This compound shares the isopropoxyphenyl group but has a different core structure and chemical properties.
(3-(4-isopropoxyphenyl)cyclohexyl)acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-4-14-25-20-22-21-19(23(20)17-8-6-5-7-9-17)16-10-12-18(13-11-16)24-15(2)3/h4-13,15H,1,14H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRZNYDFWJPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.